Fmoc-Dap-OH

Catalog No.
S1768136
CAS No.
181954-34-7
M.F
C18H18N2O4
M. Wt
326.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dap-OH

CAS Number

181954-34-7

Product Name

Fmoc-Dap-OH

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

InChI

InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

HDSLKWZYHRLRRL-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O

Synonyms

Fmoc-Dap-OH;181954-34-7;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminopropanoicacid;N2-Fmoc-L-2,3-diaminopropionicacid;(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;Nalpha-Fmoc-L-2,3-diaminopropionicacid;Fmoc-L-Dapa-OH;AmbotzFAA1467;AC1LEMHB;47552_ALDRICH;SCHEMBL418101;47552_FLUKA;CTK1B9090;ZINC57603;HDSLKWZYHRLRRL-INIZCTEOSA-N;MolPort-003-725-379;ACT06569;CF-791;AKOS015892809;AJ-09748;AK-44570;AN-30514;SC-10226;AM20030205;FT-0679770

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[NH3+])C(=O)[O-]

Peptide Synthesis:

  • Fmoc-Dap-OH is a building block for the creation of peptides, which are chains of amino acids. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino acid's amine functionality during peptide chain assembly.
  • Solid-phase peptide synthesis (SPPS) is a common technique that utilizes Fmoc-Dap-OH. In SPPS, the peptide is built on a solid support, with each amino acid residue added sequentially. The Fmoc group is selectively removed to allow for coupling with the next amino acid.

Research Applications of Fmoc-Dap-OH-Containing Peptides:

  • Peptides containing Dap (diaminopropionic acid) can be studied for their potential therapeutic applications. Dap is a unique amino acid with two amine groups, which can influence the peptide's structure and function.
  • Researchers are investigating Fmoc-Dap-OH-containing peptides for their potential use in various fields, including:
    • Development of new antibiotics
    • Design of anti-cancer agents
    • Creation of novel materials with specific properties

Advantages of Fmoc-Dap-OH:

  • Fmoc-Dap-OH offers several advantages for peptide synthesis, including:
    • High purity and ease of handling
    • Efficient coupling reactions
    • Compatibility with standard SPPS protocols

Fmoc-Dap-OH, also known as Nα-Fmoc-L-2,3-diaminopropionic acid, is a synthetic building block used in peptide synthesis []. It consists of a L-2,3-diaminopropionic acid (Dap) core structure with a Fmoc (Fluorenylmethoxycarbonyl) protecting group attached to the N-alpha amino group and a hydroxyl (OH) group on the C-terminus []. Fmoc-Dap-OH is a key component in the construction of peptides containing Dap amino acids, which are important for research in various fields including protein chemistry, drug discovery, and material science.


Molecular Structure Analysis

The key features of Fmoc-Dap-OH's molecular structure include:

  • A central L-2,3-diaminopropionic acid core: This core provides two primary amine groups, one on the second (α) and the other on the third (β) carbon position. The chirality (L) denotes the specific spatial arrangement of the substituents around the α-carbon [].
  • Fmoc protecting group: This bulky group attached to the α-amino group prevents unwanted reactions during peptide synthesis while allowing selective deprotection later to reveal the free amine for peptide bond formation [].
  • Hydroxyl group (OH): This group at the C-terminus serves as the attachment point for another amino acid during peptide chain elongation [].

Chemical Reactions Analysis

Fmoc-Dap-OH is involved in several key chemical reactions during peptide synthesis:

  • Peptide bond formation: The Fmoc group is removed (deprotection) using specific reagents to expose the free α-amino group of Fmoc-Dap-OH. This amine group then reacts with the C-terminal carboxylic acid group of another amino acid to form a peptide bond. This process is repeated with subsequent Fmoc-amino acids to build the desired peptide sequence.
  • Deprotection: The Fmoc group is typically removed using mild basic or acidic conditions that selectively cleave the Fmoc moiety without affecting the peptide backbone.

Fmoc-Dap-OH + Piperidine -> H-Dap-OH + Fmoc-piperidine

  • Other relevant reactions: Fmoc-Dap-OH can also participate in other coupling reactions with different functionalities depending on the specific application.

Physical And Chemical Properties Analysis

  • Melting point: No data readily available for Fmoc-Dap-OH specifically, but similar Fmoc-protected amino acids typically have melting points above 100°C [].
  • Boiling point: Not applicable as Fmoc-Dap-OH decomposes upon heating.
  • Solubility: Fmoc-Dap-OH is typically soluble in organic solvents like dichloromethane and dimethylformamide (DMF) commonly used in peptide synthesis []. Solubility in water is likely limited due to the hydrophobic Fmoc group.
  • Stability: Fmoc-Dap-OH is relatively stable under dry conditions at room temperature. However, it can decompose upon exposure to moisture or prolonged heating.

XLogP3

-0.5

Dates

Modify: 2023-08-15

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